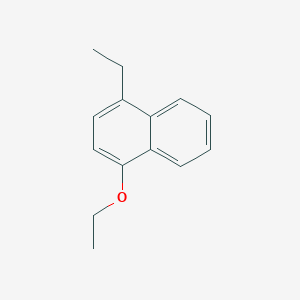

1-Ethoxy-4-ethylnaphthalene

Description

Historical Context of Naphthalene (B1677914) Derivative Research

The journey of naphthalene began with its discovery in 1819 by Scottish scientist Alexander Garden from coal tar. ekb.eg John Kidd, in 1821, further described its properties and production, proposing the name "naphthaline" from "naphtha," a term for volatile hydrocarbon mixtures. wikipedia.org The correct chemical formula, C₁₀H₈, was determined by Michael Faraday in 1826, and its structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.org

Initially, research focused on understanding the fundamental reactivity of the naphthalene core. The development of electrophilic aromatic substitution reactions on naphthalene was a significant milestone, although controlling the regioselectivity of these reactions proved to be a persistent challenge. researchgate.net The discovery that naphthalene could be a feedstock for phthalic anhydride, a key component in plastics and resins, spurred industrial research into its oxidation processes. ijrpr.com Over time, the focus expanded to the synthesis of a diverse range of substituted naphthalenes, driven by their potential applications in various fields of science and technology. nih.gov

Importance of Poly-functionalized Naphthalenes in Organic Chemistry

Poly-functionalized naphthalenes, which are naphthalene scaffolds bearing multiple substituents, are privileged structural motifs in many areas of chemistry. acs.org Their importance stems from the unique electronic and steric properties conferred by the fused ring system, which can be finely tuned by the nature and position of the attached functional groups.

In medicinal chemistry, the naphthalene core is present in numerous biologically active compounds and pharmaceuticals. ekb.egacs.org Notable examples include the non-steroidal anti-inflammatory drugs (NSAIDs) Naproxen and Nabumetone. ekb.eg The development of regioselective synthesis methods for polysubstituted naphthalene derivatives is a significant focus for the pharmaceutical industry, as the precise arrangement of functional groups is often critical for therapeutic activity. nih.govekb.eg

In materials science, functionalized naphthalenes, particularly naphthalene diimides (NDIs), are building blocks for organic electronic materials. acs.orgucm.es By modifying the naphthalene core with electron-donating or electron-withdrawing groups, researchers can tune the optical and electronic properties of these materials for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). acs.orgucm.es The rigid, planar structure of the naphthalene unit facilitates π-π stacking, which is crucial for charge transport in these devices. vulcanchem.com

Specific Focus on 1-Ethoxy-4-ethylnaphthalene within Aryl Ether and Alkylated Naphthalene Chemistry

This compound (CAS No. 690630-70-7) is a disubstituted naphthalene derivative featuring both an aryl ether (ethoxy group) and an alkyl group (ethyl group) on the naphthalene core. chemicalbook.com While specific research on this particular compound is limited, its structure places it at the intersection of two important classes of naphthalene derivatives: aryl ethers and alkylated naphthalenes.

Aryl Ether Derivatives: Aryl ethers are characterized by an oxygen atom connected to an aromatic ring. The ethoxy group in this compound is an alkoxy substituent. libretexts.org The ether linkage can influence the molecule's solubility, lipophilicity, and electronic properties. vulcanchem.com For instance, the ethoxy group is known to enhance lipophilicity and can modulate the electronic effects on other functional groups within the molecule. vulcanchem.com 1-Ethoxynaphthalene (B1581650), a closely related compound, is a known chemical intermediate. nih.gov

Alkylated Naphthalene Derivatives: Alkylated naphthalenes are used as synthetic base stocks for high-performance lubricants due to their excellent thermal and oxidative stability. google.com The position and length of the alkyl chain(s) influence the physical properties of these fluids. 1-Ethylnaphthalene (B72628), another related compound, has been studied as a guest molecule in supramolecular chemistry. sigmaaldrich.com The synthesis of alkylated naphthalenes can be achieved through various methods, including the Friedel-Crafts alkylation of naphthalene. mdpi.com

The synthesis of this compound itself is not widely documented in readily available literature. However, related processes suggest potential pathways. For example, studies on the alkylation of 1-naphthol (B170400) with ethanol (B145695) have shown the formation of 1-ethoxynaphthalene and various ethylated naphthols and naphthalenes as products and by-products. researchgate.net It is conceivable that this compound could be formed through a multi-step synthesis involving the etherification of an ethylnaphthalenol or the ethylation of an ethoxynaphthalene precursor.

Current Research Gaps and Future Directions in Naphthalene Functionalization

Despite significant progress, several challenges and opportunities remain in the field of naphthalene functionalization. A major research gap is the development of highly regioselective and environmentally friendly methods for introducing functional groups onto the naphthalene ring. researchgate.netanr.fr Traditional methods often require harsh conditions and can produce mixtures of isomers that are difficult to separate. nih.gov

Current Research Focus:

C-H Bond Functionalization: A key area of current research is the direct functionalization of C-H bonds. anr.frresearchgate.net This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and minimizing waste. anr.fr Catalytic systems, often based on transition metals like palladium or rhodium, are being developed to achieve regioselective C-H activation at specific positions on the naphthalene core. anr.fremory.edu

Novel Catalytic Systems: Researchers are exploring new catalysts to improve the efficiency and selectivity of naphthalene functionalization reactions. This includes the development of gold-catalyzed reactions and the use of polymers as catalytic supports. mdpi.comresearchgate.net

Asymmetric Catalysis: For applications in pharmaceuticals and chiral materials, the development of asymmetric methods for functionalizing naphthalene is crucial. This involves designing chiral catalysts that can control the stereochemistry of the products. emory.edu

Future Directions:

Sustainable Synthesis: Future research will likely focus on developing more sustainable synthetic routes to functionalized naphthalenes, utilizing greener solvents, renewable starting materials, and more efficient catalytic processes.

Advanced Materials: The tailored synthesis of poly-functionalized naphthalenes will continue to be a key strategy for creating novel organic materials with advanced optical, electronic, and thermal properties. acs.orgacs.org This includes the design of complex, extended π-conjugated systems for next-generation electronics. swinburne.edu.au

Biological Probes and Therapeutics: The exploration of naphthalene derivatives as biological probes and therapeutic agents remains a promising avenue. ekb.egresearchgate.netbohrium.com The ability to precisely control the functionalization pattern will enable the development of molecules with high target specificity and improved pharmacological profiles.

Data Tables

Table 1: Properties of Related Naphthalene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| Naphthalene | C₁₀H₈ | 128.17 | 218 | 80.2 |

| 1-Ethylnaphthalene | C₁₂H₁₂ | 156.22 | 258-260 chemicalbook.com | -15 to -14 chemicalbook.com |

| 2-Ethylnaphthalene (B165323) | C₁₂H₁₂ | 156.22 | 251-252 sigmaaldrich.com | -70 sigmaaldrich.com |

Note: Data for this compound is not available in the cited sources.

Structure

3D Structure

Properties

Molecular Formula |

C14H16O |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-ethoxy-4-ethylnaphthalene |

InChI |

InChI=1S/C14H16O/c1-3-11-9-10-14(15-4-2)13-8-6-5-7-12(11)13/h5-10H,3-4H2,1-2H3 |

InChI Key |

HBFCEZQUBJDZFL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxy 4 Ethylnaphthalene and Analogous Naphthalene Ethers/alkyls

Strategies for Naphthalene (B1677914) Core Formation with Ethoxy and Ethyl Moieties

Building the naphthalene ring system with the ethoxy and ethyl groups already incorporated or strategically placed for further modification is a powerful approach.

Electrophilic cyclization is a versatile method for forming cyclic structures from linear precursors through the addition of an electrophile. This strategy can be employed to construct the naphthalene skeleton. For instance, appropriately substituted arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization to yield a variety of substituted naphthalenes. nih.govacs.org This method is advantageous due to its mild reaction conditions and the ability to accommodate various functional groups. nih.govacs.org The reaction is initiated by the attack of an electrophile (such as ICl, I₂, Br₂, NBS, or PhSeBr) on the alkyne, leading to a cationic intermediate that subsequently cyclizes. nih.govacs.org

Research has shown that the choice of electrophile can significantly impact the reaction's success and yield. For example, in the synthesis of a 1-ethoxy-2-iodonaphthalene derivative, using ICl at a lower temperature improved the yield to 54%, whereas I₂ gave poor results. nih.gov This highlights the tunability of the reaction conditions to favor the desired product.

Key Findings in Electrophilic Cyclization for Naphthalene Synthesis:

| Starting Material | Electrophile | Product | Yield | Reference |

| Arene-containing propargylic alcohol | ICl | Substituted Naphthalene | High | nih.gov |

| Arene-containing propargylic alcohol | Br₂ | 2-Bromonaphthalene | 89% | nih.gov |

| Ethoxy-substituted alkyne | ICl | 1-Ethoxy-2-iodonaphthalene derivative | 54% | nih.gov |

| o-(1-Alkynyl)arenecarboxaldehydes and ketones | I₂, ICl, etc. | Highly substituted 1H-isochromenes | Good | nih.gov |

Annulation, the formation of a new ring onto a pre-existing one, is a cornerstone of naphthalene synthesis. thieme-connect.com Palladium-catalyzed annulation of internal alkynes is an efficient method for creating highly substituted naphthalenes by forming two new carbon-carbon bonds in a single step. acs.org This process typically involves arylpalladation of the alkyne, followed by an intramolecular Heck olefination and double-bond isomerization. acs.org

Another powerful annulation strategy is the Diels-Alder reaction between a 2-pyrone and an aryne, which proceeds via a [4+2] cycloaddition followed by decarboxylative aromatization to furnish multisubstituted naphthalenes. rsc.org This method is highly versatile, allowing for the synthesis of a wide array of functionalized naphthalenes from various o-silylaryl triflates and 2-pyrones. rsc.orgrsc.org The reaction can even tolerate electron-withdrawing groups on the 2-pyrone. rsc.org

FeCl₃-promoted annulation of arylacetaldehydes with alkynes provides a regioselective route to polysubstituted naphthalenes under mild conditions. researchgate.net Similarly, rhodium-catalyzed C-H annulation of arenes with alkynes has emerged as a highly efficient method for constructing diverse heterocyclic compounds, which can be extended to naphthalene synthesis. rsc.org

Comparison of Annulation Strategies:

| Method | Catalyst/Reagent | Key Features | Reference |

| Palladium-catalyzed annulation | Palladium complex | Forms two C-C bonds in one step; accommodates various functional groups. | acs.org |

| Diels-Alder of 2-pyrones and arynes | o-Silylaryl triflates | Versatile, allows for diverse substitutions, proceeds via [4+2] cycloaddition. | rsc.org |

| FeCl₃-promoted annulation | FeCl₃ | Regioselective, proceeds under mild conditions. | researchgate.net |

| Rhodium-catalyzed C-H annulation | Rhodium complex | Highly efficient for constructing diverse aromatic systems. | rsc.org |

| Palladium-catalyzed ortho C-H activation | Palladium(II) | Reacts allylarenes with internal alkynes to form substituted naphthalenes. | snnu.edu.cn |

Multi-component reactions (MCRs) offer a high degree of efficiency and diversity in synthesizing complex molecules like substituted naphthalenes from simple starting materials in a one-pot process. nih.gov One such method involves the three-component coupling of 2-alkynylbenzaldehyde hydrazones, Fischer carbene complexes, and electron-deficient alkynes. nih.gov This reaction proceeds through the formation of an isoindole intermediate, followed by an intramolecular Diels-Alder reaction and nitrene extrusion to yield richly functionalized naphthalenes. nih.gov

Another novel three-component reaction involves arynes, β-keto sulfones, and Michael-type acceptors, which provides an efficient route to polysubstituted naphthols and naphthalenes. acs.org This tandem reaction is believed to proceed via a sequence of nucleophilic attack on the aryne, intramolecular nucleophilic substitution, Michael addition, and a final ring-closure-elimination step. acs.org Ruthenium-catalyzed three-component reactions have also been developed for the C-H functionalization of naphthalenes. rsc.org

Annulation Strategies Involving Arene and Alkyne Components.

Alkylation and Etherification of Naphthalene and Naphthol Precursors

A more traditional and direct approach involves the functionalization of a pre-existing naphthalene or naphthol core.

The direct introduction of an ethyl group onto a naphthalene ring can be achieved through Friedel-Crafts alkylation. This classic electrophilic aromatic substitution reaction typically employs an ethyl halide (e.g., ethyl bromide) and a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net The reaction can be performed using ionic liquids as both the catalyst and the solvent, which can offer environmental benefits. researchgate.net The choice of catalyst and reaction conditions is crucial for controlling the selectivity and yield of the alkylated naphthalene product. researchgate.net

For instance, the alkylation of naphthalene with ethyl bromide in chloroaluminate(III) ionic liquids has been studied, demonstrating the potential for these systems in such transformations. researchgate.net The alkylation of 1-naphthol (B170400) with ethanol (B145695) in the presence of modified H-mordenite can also lead to the formation of ethylnaphthalenes as by-products. researchgate.net

The Williamson ether synthesis is a widely used and reliable method for preparing ethers, including ethoxy-substituted naphthalenes. wikipedia.orgmasterorganicchemistry.combyjus.com This SN2 reaction involves the reaction of a deprotonated naphthol (a naphthoxide ion) with an ethyl halide, such as ethyl iodide or ethyl chloride. wikipedia.orgmendelset.com The naphthol is first treated with a base, like sodium hydroxide (B78521) or sodium hydride, to form the more nucleophilic naphthoxide. masterorganicchemistry.commendelset.com

For example, 2-ethoxynaphthalene (B165321) can be synthesized by refluxing 2-naphthol (B1666908) with sodium hydroxide and ethyl iodide in methanol (B129727). mendelset.com Another approach involves the etherification of 2-naphthol with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is heated under reflux, and the crude product is subsequently purified.

Summary of Etherification Methods for Naphthols:

| Method | Reagents | Key Features | Reference(s) |

| Williamson Ether Synthesis | Naphthol, base (e.g., NaOH), ethyl halide | Classic SN2 reaction, versatile for symmetrical and asymmetrical ethers. | wikipedia.orgbyjus.commendelset.com |

| Acid-Catalyzed Etherification | Naphthol, ethanol, strong acid (e.g., H₂SO₄) | Direct reaction with alcohol, requires acid catalyst and heat. |

Trans-ethylation Processes for Naphthalene Derivative Synthesis

Trans-ethylation offers a viable, albeit less direct, route for the synthesis of ethylnaphthalene derivatives. This process involves the transfer of an ethyl group from a donor molecule to a naphthalene-based acceptor. Research has shown that mono-alkylated naphthalenes can be readily ethylated through trans-alkylation. google.com

A specific study investigated the trans-ethylation of 1-naphthol with ethyl- and diethylnaphthalene, which are byproducts of the alkylation of 1-naphthol with ethanol. researchgate.net This reaction serves as a method to synthesize monoethylnaphthols. researchgate.net The process was studied in the presence of modified H-mordenite and Pd-HSVM catalysts. researchgate.net The catalyzates from the reaction of 1-naphthol with 1,2-diethylnaphthalene (B1332109) primarily contained a mixture of 2-ethyl-1-naphthol and ethylnaphthalene. researchgate.net Other products included 4-ethyl-1-naphthol (B3074860), naphthalene, and 2,4-diethyl-1-naphthol. researchgate.net While this specific study focuses on the synthesis of ethylnaphthols, the underlying principle of transferring ethyl groups could be adapted for the synthesis of 1-ethoxy-4-ethylnaphthalene by utilizing an appropriate ethoxy-naphthalene precursor.

Cross-Coupling Reactions for Naphthalene Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, providing direct and efficient pathways to functionalized naphthalene derivatives.

Palladium-Catalyzed Coupling for C-C and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of substituted naphthalenes. These methods can forge new C-C bonds in a single step and are compatible with a wide range of functional groups, often resulting in high yields. acs.org For instance, palladium catalysis can be used for the amination of chloromethylnaphthalene derivatives to produce the corresponding naphthylamines under mild conditions. acs.org

While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of palladium-catalyzed coupling are highly applicable. A hypothetical two-step approach could involve:

Palladium-catalyzed ethylation: A Sonogashira or Suzuki cross-coupling reaction could be employed to introduce an ethyl group at the 4-position of a suitable naphthalene precursor, such as 1-ethoxy-4-bromonaphthalene.

Palladium-catalyzed etherification: Alternatively, starting with 4-ethyl-1-bromonaphthalene, a palladium-catalyzed Buchwald-Hartwig etherification with sodium ethoxide could be used to introduce the ethoxy group. Recent advancements have made the palladium-catalyzed coupling of aryl halides with alcohols a more feasible strategy for aryl ether synthesis. google.com

The versatility of palladium catalysis is further demonstrated in the synthesis of various naphthalene derivatives, including ethynylated naphthalenes and macrocycles containing naphthalene units. researchgate.netresearchgate.net

Copper-Mediated Reactions for Ether Synthesis

Copper-catalyzed reactions, particularly the Ullmann condensation, have long been a standard method for the synthesis of aryl ethers. While traditional Ullmann reactions often require harsh conditions, modern advancements using various ligands have enabled these reactions to proceed under milder catalytic conditions. nih.gov Copper(I) phenoxide complexes, for example, have been shown to be effective in the etherification of aryl halides. nih.gov

The synthesis of this compound could be envisioned via a copper-mediated reaction between 4-ethyl-1-halonaphthalene and sodium ethoxide. The choice of copper catalyst and ligands would be crucial for optimizing the reaction yield and minimizing side products. Copper(II) catalysts have also been employed in the synthesis of other naphthalene derivatives, such as naphthalene-1,3-diamines from haloalkynes and amines, showcasing the broad utility of copper in naphthalene functionalization. acs.orgnih.gov

Stereoselective Synthetic Approaches for Chiral Naphthalene Derivatives (General considerations, if applicable to future synthetic targets)

While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant for the creation of more complex, chiral naphthalene derivatives that might be targeted in future research. Axially chiral compounds, for instance, are valuable in materials science and drug discovery. chemistryviews.org

Recent developments have focused on the catalytic, stereoselective synthesis of polysubstituted naphthalene derivatives. One such method involves a Ni(II)-catalyzed Diels-Alder reaction followed by a dehydrative aromatization to produce triaxially chiral naphthalene derivatives with excellent enantioselectivities. chemistryviews.org Other approaches for synthesizing chiral naphthalene derivatives include the use of chiral auxiliaries or asymmetric catalysis. For example, palladium-catalyzed enantioselective enolate allylic alkylation has been used to create carbazolone products with a core structure analogous to some serotonin (B10506) 5-HT3 receptor antagonists. google.com

The synthesis of chiral naphthalene diimides has also been explored, demonstrating that chirality can influence molecular self-assembly and packing structures. sioc-journal.cn These stereoselective strategies provide a foundation for the future synthesis of chiral analogs of this compound, should such compounds become synthetic targets.

Green Chemistry Principles in the Synthesis of Naphthalene Derivatives

The application of green chemistry principles to the synthesis of naphthalene derivatives aims to reduce the environmental impact of chemical processes. This involves the use of eco-friendly and cost-effective catalysts, alternative reaction media, and energy-efficient methods.

Several studies have highlighted green approaches to naphthalene derivative synthesis:

Use of Greener Catalysts and Solvents: Chitosan-sulfonic acid has been used as a recyclable and eco-friendly catalyst for the synthesis of naphthalene-based azines, resulting in high yields and short reaction times. nih.gov Zeolites have also been employed as green reagents in the synthesis of 1-phenyl naphthalene derivatives, with microwave and ultrasonication methods further reducing reaction times and energy consumption. researchgate.net A recyclable Brønsted acidic ionic liquid has been shown to efficiently catalyze the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides, acting as both a catalyst and a solvent. rsc.org

Water as a Reaction Medium: Hydrothermal condensation in water has been successfully used for the quantitative synthesis of high-purity, symmetrically substituted perylene (B46583) and naphthalene bisimides, eliminating the need for organic solvents and catalysts. rsc.org

Atom Economy: Palladium-catalyzed annulation of internal alkynes to form substituted naphthalenes is an atom-economical process that forms two new carbon-carbon bonds in a single step. acs.org

These examples demonstrate a clear trend towards more sustainable synthetic methods for naphthalene derivatives, which could be applied to the synthesis of this compound to create a more environmentally benign process.

Chemical Reactivity and Transformation Mechanisms of 1 Ethoxy 4 Ethylnaphthalene

Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, driven by the ring's electron-rich nature. libretexts.orgdalalinstitute.com The rate and regioselectivity of these reactions on 1-ethoxy-4-ethylnaphthalene are controlled by the combined directing effects of the ethoxy and ethyl groups.

Ethoxy Group (-OEt): The oxygen atom's lone pairs in the ethoxy group participate in resonance with the aromatic ring, making it a strong electron-donating group (+R effect). This significantly increases the electron density of the naphthalene (B1677914) system, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted naphthalene. wikipedia.org This resonance effect strongly directs incoming electrophiles to the ortho and para positions. The ethoxy group at C1 directs towards positions 2 and 4.

Ethyl Group (-CH₂CH₃): The ethyl group is a weak electron-donating group through induction (+I effect). It is also an ortho, para director. youtube.com The ethyl group at C4 directs towards positions 3 and 5.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagent (E⁺ source) | Predicted Major Product(s) | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-Ethoxy-4-ethyl-2-nitronaphthalene | C2 |

| Halogenation | Br₂ / FeBr₃ | 2-Bromo-1-ethoxy-4-ethylnaphthalene | C2 |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(1-Ethoxy-4-ethylnaphthalen-2-yl)ethanone | C2 |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | C5 (often thermodynamically controlled) |

Nucleophilic Aromatic Substitution in Halogenated Ethoxynaphthalenes

Nucleophilic aromatic substitution (SₙAr) is uncommon for electron-rich aromatic rings and requires specific conditions: a good leaving group (typically a halide) and the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. wikipedia.orguomustansiriyah.edu.iq These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

For a derivative of this compound to undergo SₙAr, it would first need to be halogenated and then substituted with a powerful electron-withdrawing group. For instance, consider a hypothetical molecule like 2-bromo-1-ethoxy-4-ethyl-5-nitronaphthalene. The nitro group (para to the bromo leaving group) would activate the ring for nucleophilic attack.

The mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). uomustansiriyah.edu.iqlibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iqlibretexts.org

It is crucial to note that the inherent electron-donating nature of the ethoxy and ethyl groups on the parent molecule deactivates the ring toward nucleophilic attack. masterorganicchemistry.com They would destabilize the negative charge of the Meisenheimer intermediate, making the SₙAr reaction less favorable compared to an aromatic ring with only electron-withdrawing substituents.

Transformations of the Ethoxy Moiety

Aryl alkyl ethers like this compound are susceptible to cleavage by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgnumberanalytics.com The reaction breaks the ether linkage, yielding a phenol (B47542) and an alkyl halide. libretexts.org

The mechanism for the cleavage of this compound involves two main steps:

Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack: The halide anion (Br⁻ or I⁻) acts as a nucleophile. In an aryl alkyl ether, the attack occurs on the alkyl group's carbon, not the aromatic carbon. This is because the sp²-hybridized carbon of the naphthalene ring is sterically inaccessible for an Sₙ2 backside attack, and the formation of an aryl cation for an Sₙ1 pathway is highly unfavorable. libretexts.orglibretexts.org

The reaction proceeds via an Sₙ2 mechanism at the ethyl group, resulting in the formation of 4-ethyl-1-naphthol (B3074860) and ethyl halide.

Reaction: C₁₀H₆(OCH₂CH₃)(C₂H₅) + HBr → C₁₀H₆(OH)(C₂H₅) + CH₃CH₂Br

Table 2: Products of Ether Cleavage

| Substrate | Reagent | Mechanism | Products |

|---|---|---|---|

| This compound | HBr or HI | Sₙ2 | 4-Ethyl-1-naphthol, Ethyl bromide (or Ethyl iodide) |

Oxidation of the Ether Linkage

The ether linkage itself is generally stable to oxidation. numberanalytics.com However, the carbons adjacent to the ether oxygen can be sites of reaction. Ethers can form hydroperoxides at the α-carbon in the presence of atmospheric oxygen over time, a reaction that proceeds via a free-radical mechanism. libretexts.org For this compound, this could potentially occur on the methylene (B1212753) (-CH₂-) carbon of the ethoxy group. Stronger oxidizing agents are more likely to attack other parts of the molecule, such as the naphthalene ring or the ethyl group, leading to degradation or the formation of quinones. numberanalytics.com

Transformations of the Ethyl Moiety

The ethyl group attached to the naphthalene ring possesses a benzylic position—the carbon atom directly bonded to the aromatic system. This position is particularly reactive and susceptible to oxidation and radical halogenation reactions.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the benzylic carbon. The ethyl group would be converted to an acetyl group, yielding 1-(1-ethoxy-4-ethylnaphthalen-4-yl)ethanone. If the reaction conditions are harsh enough, further oxidation to a carboxylic acid can occur.

Radical Halogenation: In the presence of a radical initiator (like UV light or AIBN), N-bromosuccinimide (NBS) can selectively brominate the benzylic position of the ethyl group. This would result in the formation of 1-(1-bromoethyl)-4-ethoxynaphthalene.

These transformations of the ethyl group provide a pathway to further functionalize the molecule at a specific position without altering the core aromatic structure or the ethoxy group.

Table 3: Reactions at the Ethyl Moiety

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Benzylic Oxidation | KMnO₄, heat | Basic, then acidic workup | 1-(1-Ethoxynaphthalen-4-yl)ethanoic acid |

| Benzylic Oxidation | CrO₃, H₂SO₄ | Jones Oxidation | 1-(1-Ethoxynaphthalen-4-yl)ethanone |

| Benzylic Halogenation | NBS | UV light or AIBN | 1-(1-Bromoethyl)-4-ethoxynaphthalene |

Side-Chain Oxidation Processes and Product Characterization

The ethyl group of this compound is susceptible to oxidation, primarily at the benzylic position, which is activated by the adjacent naphthalene ring. This reactivity is a common feature among alkylated polycyclic aromatic hydrocarbons. researchgate.net

Research on related alkylnaphthalenes, such as 1-ethylnaphthalene (B72628) and 2-ethylnaphthalene (B165323), has demonstrated that oxidation predominantly targets the alkyl substituent. researchgate.net Enzymatic systems, particularly cytochrome P450 monooxygenases, are known to efficiently and selectively oxidize the benzylic C-H bonds of alkylnaphthalenes. researchgate.net For instance, the oxidation of 1- and 2-ethylnaphthalene can yield the corresponding secondary alcohols with high enantioselectivity, producing a single stereoisomer in significant excess. researchgate.net Fungal-mediated hydroxylation, using species like Mortierella isabellina, also results in the formation of optically active 1-phenylethanol (B42297) analogues from ethylbenzene (B125841) and 2-ethylnaphthalene. grafiati.com

By analogy, the principal product of the side-chain oxidation of this compound would be 1-(1-ethoxy-4-naphthyl)ethan-1-ol. Further oxidation could lead to the corresponding ketone, 1-(1-ethoxy-4-naphthyl)ethan-1-one. In the presence of strong oxidizing agents or under specific catalytic conditions, cleavage of the aromatic ring can occur, leading to the formation of phthalic anhydrides. researchgate.net

Table 1: Potential Products of Side-Chain Oxidation

| Reactant | Oxidation Product | Product Type |

|---|---|---|

| This compound | 1-(1-Ethoxy-4-naphthyl)ethan-1-ol | Secondary Alcohol |

| 1-(1-Ethoxy-4-naphthyl)ethan-1-ol | 1-(1-Ethoxy-4-naphthyl)ethan-1-one | Ketone |

Dehydrogenation and Alkene Formation

The ethyl side-chain of this compound can undergo dehydrogenation to form the corresponding alkene, 1-ethoxy-4-vinylnaphthalene. This transformation is a valuable method for introducing a reactive vinyl group, which can serve as a monomer or a handle for further functionalization.

A notable method for this conversion is the transition-metal-free aerobic dehydrogenation using 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a hydrogen atom transfer (HAT) catalyst. u-tokyo.ac.jp In this process, TEMPO homolytically cleaves a benzylic C-H bond to generate a stabilized benzylic radical. This radical intermediate is then trapped by another molecule of TEMPO to form an alkoxyamine. Subsequent elimination of TEMPOH (1-hydroxy-2,2,6,6-tetramethylpiperidine) yields the desired alkene. The TEMPOH is re-oxidized to TEMPO by molecular oxygen, completing the catalytic cycle. u-tokyo.ac.jp Studies have successfully applied this method to the dehydrogenation of 2-ethylnaphthalene. u-tokyo.ac.jp Given the similar electronic environment, this compound is expected to react similarly, affording 1-ethoxy-4-vinylnaphthalene.

Catalytic Reactions Involving this compound

The dual presence of a reactive alkyl chain and an extended π-system makes this compound a versatile substrate for various catalytic transformations.

Transition Metal-Catalyzed Transformations

The C-H bonds of the ethyl group, particularly the benzylic ones, are amenable to functionalization using transition metal catalysts. Dirhodium(II) metallopeptides, for example, have been shown to catalyze the asymmetric amination of benzylic C(sp³)–H bonds in substrates like 2-ethylnaphthalene with high enantioselectivity. nih.gov This suggests that this compound could be converted into chiral amine derivatives through a similar pathway.

Furthermore, the naphthalene core can participate in cross-coupling reactions. Nickel-catalyzed processes, for instance, are used for the formation of substituted naphthalenes. thieme-connect.dethieme-connect.de While often used to construct the ring system itself, related catalytic systems can be employed for C-H functionalization. Ruthenium catalysts are also well-known for promoting C-H activation and functionalization on aromatic systems. uni-goettingen.de The ethoxy group in this compound would likely act as an ortho-para directing group, influencing the regioselectivity of any C-H functionalization on the aromatic ring.

Table 2: Examples of Potential Transition Metal-Catalyzed Transformations

| Catalyst Type | Reaction | Potential Product |

|---|---|---|

| Rhodium(II) Complexes | Benzylic C-H Amination | 1-(1-Ethoxy-4-naphthyl)ethanamine |

| Ruthenium Complexes | Aromatic C-H Arylation | Aryl-substituted this compound |

Acid-Catalyzed Rearrangements and Alkylation

In the presence of acid catalysts, such as zeolites (e.g., H-mordenite) or Lewis acids, this compound can undergo several transformations. researchgate.netgoogle.com One key reaction is Friedel-Crafts alkylation, where the electron-rich naphthalene ring can react with electrophiles. Intramolecularly, this can lead to cyclization products if a suitable chain is present. Intermolecularly, the unsubstituted ring of this compound is a target for alkylation.

Additionally, transalkylation (or transethylation) reactions can occur. Studies involving the reaction of 1-naphthol (B170400) with ethylnaphthalenes over acidic mordenite (B1173385) catalysts show the transfer of ethyl groups. researchgate.net In a related system, 1-ethoxynaphthalene (B1581650) was observed to react and form products including 1,2-diethylnaphthalene (B1332109). researchgate.net This indicates that under acidic conditions, this compound could potentially undergo disproportionation or rearrangement, transferring its ethyl group to another aromatic molecule or rearranging its substitution pattern. The ethoxy group itself could also be cleaved under harsh acidic conditions to yield the corresponding naphthol.

Studies on Haptotropic Rearrangements in Related Naphthalene-Metal Complexes

Haptotropic rearrangements are fascinating organometallic processes where a metal fragment migrates across a polycyclic aromatic ligand. beilstein-journals.org In naphthalene-metal complexes, such as (η⁶-naphthalene)Cr(CO)₃ or [CpRu(η⁶-naphthalene)]⁺, the metal moiety can move from one ring to the other (an inter-ring haptotropic shift). rsc.orgacs.org

While no studies have specifically examined this compound, research on substituted naphthalene complexes provides significant insight. The position of the metal is governed by the electronic and steric effects of the substituents. acs.org Electron-donating groups, like ethoxy, tend to direct the metal to the substituted ring, while electron-withdrawing groups favor coordination to the unsubstituted ring. The ethyl group provides a modest electron-donating effect and some steric bulk.

For a hypothetical [M(η⁶-1-ethoxy-4-ethylnaphthalene)] complex, an equilibrium would exist between two isomers: one where the metal is coordinated to the substituted ring (A) and one where it is coordinated to the unsubstituted ring (B).

(A) [M(η⁶-1-ethoxy-4-ethylnaphthalene)] ⇌ (B) [M(η⁶-8-ethoxy-5-ethylnaphthalene)]

The relative stability of these isomers and the energy barrier for the rearrangement would be influenced by the strong electron-donating nature of the ethoxy group, which would likely favor coordination to the substituted ring (isomer A). DFT calculations on related systems have been used to model these energy landscapes and determine the transition states for such migrations. rsc.orgacs.org

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of this compound is governed by the absorption of UV light by the naphthalene chromophore. This can initiate several degradation pathways. One of the most probable reactions is the homolytic cleavage of the weakest bond, which is the benzylic C-H bond of the ethyl group, to form a stable 1-(1-ethoxy-4-naphthyl)ethyl radical. This radical can then undergo a variety of subsequent reactions, such as dimerization, reaction with oxygen to form peroxy species, or abstraction of a hydrogen atom.

The photodegradation of related aromatic compounds can provide clues to other potential pathways. For instance, the photodegradation of naproxen, which contains a methoxy-naphthalene structure, can lead to various derivatives, including ketone and olefin products. nih.gov This suggests that under irradiation, this compound could potentially degrade into products like 1-(1-ethoxy-4-naphthyl)ethan-1-one or 1-ethoxy-4-vinylnaphthalene. Furthermore, prolonged exposure to UV light in the presence of oxygen can lead to more complex degradation, including cleavage of the ether linkage or oxidation and cleavage of the aromatic rings. google.com In the presence of transition metals, photochemical processes can also be initiated through ligand-to-metal charge transfer (LMCT) events. uni-regensburg.de

Electrochemical Behavior and Redox Chemistry

The electrochemical characteristics of this compound are determined by the naphthalene aromatic system, which is modulated by the electronic effects of the ethoxy and ethyl substituents. While specific experimental data for this compound is not extensively documented in publicly accessible literature, its redox behavior can be inferred from studies on related naphthalene derivatives, such as alkoxynaphthalenes and alkylnaphthalenes. rsc.orgresearchgate.net

The presence of both an electron-donating ethoxy group (-OEt) and a weakly electron-donating ethyl group (-CH₂CH₃) on the naphthalene core significantly influences its electron transfer properties. These substituents increase the electron density of the π-system, making the molecule more susceptible to oxidation compared to unsubstituted naphthalene. cdnsciencepub.com Consequently, this compound is expected to exhibit a lower anodic oxidation potential. researchgate.net

Oxidation Mechanisms

The electrochemical oxidation of this compound likely proceeds via the initial formation of a radical cation through a one-electron transfer. This highly reactive intermediate can then undergo several possible follow-up reactions.

Dimerization: The radical cation can couple with a neutral molecule to form dimeric species.

Reaction with Nucleophiles: In the presence of nucleophilic solvents (e.g., water, methanol) or supporting electrolyte anions, the radical cation can be attacked to form substituted products. For instance, electrochemical oxidation of methoxynaphthalenes in the presence of methanol (B129727) can yield methoxylated naphthalene derivatives. rsc.org

Formation of Naphthoquinones: Further oxidation and reaction with water can lead to the formation of naphthoquinone structures, a common pathway for oxidized naphthalene derivatives. rsc.orgresearchgate.netkyoto-u.ac.jp The substitution pattern of this compound suggests that oxidation could potentially lead to the formation of a 1,4-naphthoquinone (B94277) derivative, possibly involving the loss of the ethoxy group.

The specific products formed would be highly dependent on the experimental conditions, such as the solvent, supporting electrolyte, electrode material, and water content. researchgate.netkyoto-u.ac.jp

Reduction Mechanisms

The reduction of the naphthalene ring system is generally more difficult than its oxidation due to its aromatic stability. The electron-donating nature of the ethoxy and ethyl groups further increases the electron density, making the acceptance of an electron energetically less favorable. Therefore, the reduction potential of this compound is expected to be at a significantly negative value. The process would involve the formation of a radical anion, which is a highly reactive species.

Cyclic Voltammetry Analysis

A hypothetical cyclic voltammogram for this compound would be expected to show an irreversible or quasi-reversible oxidation wave at a relatively low positive potential. The irreversibility would stem from the rapid chemical reactions of the initially formed radical cation, as discussed above. This would be characterized by the absence of a corresponding reduction peak on the reverse scan or a peak current ratio (iₚₐ/iₚ꜀) of less than one. The reduction wave would appear at a high negative potential, likely also showing some degree of irreversibility due to the reactivity of the radical anion.

Hypothetical Electrochemical Data

The following table provides estimated electrochemical potential values for this compound. These values are illustrative and derived from the general behavior of substituted naphthalenes, as direct experimental data is unavailable. The potentials are referenced against a standard calomel (B162337) electrode (SCE), a common reference in organic electrochemistry.

| Process | Potential (V vs. SCE) (Estimated) | Electrode Reaction | Characteristics |

|---|---|---|---|

| Oxidation | ~ +1.2 to +1.4 | C₁₄H₁₆O → [C₁₄H₁₆O]⁺• + e⁻ | Irreversible or quasi-reversible due to follow-up chemical reactions of the radical cation. |

| Reduction | ~ -2.3 to -2.5 | C₁₄H₁₆O + e⁻ → [C₁₄H₁₆O]⁻• | Expected to be highly negative due to electron-donating substituents. |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

While information on related compounds such as 1-ethylnaphthalene (B72628) and 1-ethoxynaphthalene (B1581650) is available, this data cannot be used to accurately describe 1-Ethoxy-4-ethylnaphthalene itself. Scientific accuracy requires that the article be based on verified data for the specific compound . Without access to primary literature detailing the synthesis and characterization of this compound, any attempt to generate the requested content would be speculative and not based on factual research findings.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rtilab.com The FTIR spectrum of this compound is expected to display a unique fingerprint based on the vibrational modes of its constituent parts: the naphthalene (B1677914) core, the ethyl group, and the ethoxy group.

The analysis of the spectrum would reveal characteristic absorption bands. irdg.org The aromatic C-H stretching vibrations of the naphthalene ring typically appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl and ethoxy groups are expected in the 2850-2960 cm⁻¹ region. A key feature would be the strong C-O-C stretching vibration of the ether linkage, which is generally observed in the 1200-1000 cm⁻¹ range. ias.ac.in Vibrations corresponding to the C=C stretching of the aromatic ring are anticipated between 1400 and 1600 cm⁻¹. upi.edu

Table 1: Predicted FTIR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3100 | Aromatic C-H Stretch | Naphthalene Ring |

| 2850-2960 | Aliphatic C-H Stretch | Ethyl & Ethoxy Groups |

| 1590-1610, 1450-1500 | C=C Aromatic Stretch | Naphthalene Ring |

| 1230-1270 | Asymmetric C-O-C Stretch | Ethoxy Group |

| 1030-1050 | Symmetric C-O-C Stretch | Ethoxy Group |

| 770-810 | C-H Out-of-Plane Bending | Substituted Naphthalene |

Note: These are predicted values based on characteristic infrared absorption frequencies for the respective functional groups.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, detecting molecular vibrations that result in a change in polarizability. edinst.com For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of the non-polar naphthalene backbone.

The Raman spectrum is expected to show strong bands corresponding to the symmetric vibrations of the naphthalene ring system. cdnsciencepub.comnih.gov The ring breathing modes of the substituted naphthalene core would give rise to characteristic, intense peaks. Aliphatic C-H bending and stretching modes of the ethyl and ethoxy groups would also be visible, though potentially weaker than the aromatic signals. researchgate.net The analysis of polarization data from Raman scattering can help in the definitive assignment of vibrational modes to their respective symmetry classes. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3055 | Aromatic C-H Stretch |

| ~2935 | Aliphatic CH₂ Symmetric Stretch |

| ~1380 | Naphthalene Ring Breathing |

| ~1240 | C-O-C Ether Stretch |

| ~765 | Naphthalene Ring Deformation |

Note: The predicted shifts are based on typical values for substituted naphthalenes and ethers.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining transitions between different electronic energy levels upon absorption of ultraviolet or visible light. uzh.chillinois.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of this compound is expected to be dominated by π → π* transitions within the naphthalene aromatic system. usp.br The parent naphthalene molecule exhibits strong absorptions in the ultraviolet region. up.ac.za The presence of the electron-donating ethoxy group and the alkyl ethyl group is known to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. mdpi.com This is due to the interaction of the substituents' orbitals with the π-system of the naphthalene ring, which raises the energy of the highest occupied molecular orbital (HOMO). researchgate.net The spectrum would likely show multiple bands, characteristic of the ¹Lₐ and ¹Lₑ transitions in substituted naphthalenes. acs.org

Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Cyclohexane)

| Transition Type | Predicted λmax (nm) | Notes |

| π → π* (¹Bₑ) | ~225-235 | High molar absorptivity. |

| π → π* (¹Lₐ) | ~280-290 | Moderate molar absorptivity. |

| π → π* (¹Lₑ) | ~315-325 | Lower molar absorptivity, often with vibronic fine structure. |

Note: Predicted values are based on the known effects of alkoxy and alkyl substituents on the naphthalene chromophore. mdpi.comresearchgate.net

Fluorescence Spectroscopy for Photophysical Properties

Naphthalene and its derivatives are well-known for their fluorescent properties. nih.gov this compound is expected to be a fluorescent molecule, emitting light upon relaxation from its first excited singlet state (S₁) to the ground state (S₀). The emission spectrum would be a mirror image of the lowest energy absorption band (the ¹Lₑ band).

The substitution with an electron-donating ethoxy group generally leads to an increase in the fluorescence quantum yield and a red shift in the emission wavelength compared to naphthalene. mdpi.comresearchgate.net The photophysical properties, such as fluorescence lifetime (τ) and quantum yield (Φf), are sensitive to the solvent environment. researchgate.net In polar solvents, a further red shift (solvatochromism) of the emission is typically observed due to the stabilization of the more polar excited state. rsc.org

Table 4: Predicted Photophysical Properties for this compound

| Property | Predicted Value | Condition |

| Emission Maximum (λₑₘ) | 330-350 nm | In cyclohexane (B81311) |

| Fluorescence Quantum Yield (Φf) | 0.2 - 0.4 | In deoxygenated cyclohexane mdpi.com |

| Fluorescence Lifetime (τ) | 10-50 ns | Dependent on solvent and quenchers aip.org |

Note: These predictions are derived from trends observed in similar alkoxy-substituted naphthalenes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. gla.ac.uk While specific crystal structure data for this compound is not publicly available, predictions can be made based on the extensive crystallographic studies of other 1,4-disubstituted naphthalene derivatives. royalsocietypublishing.orgnih.goviucr.orgaip.org

Table 5: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for naphthalene derivatives iucr.org |

| Space Group | P2₁/c or P2₁2₁2₁ | Common for chiral or centrosymmetric packing iucr.orgresearchgate.net |

| Naphthalene Ring | Essentially Planar | Characteristic of the aromatic system researchgate.net |

| Intermolecular Interactions | van der Waals forces, C-H···π stacking | Typical for non-polar organic molecules nih.gov |

Note: These parameters represent common observations for similarly substituted naphthalene compounds and are hypothetical in the absence of experimental data.

Theoretical and Computational Investigations of 1 Ethoxy 4 Ethylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information on energy, electron distribution, and other molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. This approach is highly effective for investigating the electronic structure, stability, and reactivity of aromatic compounds like 1-ethoxy-4-ethylnaphthalene.

Key properties derived from DFT calculations include:

Electronic Structure: DFT provides optimized molecular geometries, detailing bond lengths and angles. It also maps the distribution of electron density, often visualized through molecular orbitals.

Stability and Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's stability and reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of chemical hardness; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net These frontier orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Based on the principles of conceptual DFT, various reactivity indices can be calculated, such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S). These descriptors help in predicting the molecule's behavior in chemical reactions.

For naphthalene (B1677914) derivatives, DFT has been successfully used to study reactivity in reactions like lithiation and to understand the kinetic and thermodynamic factors controlling reaction selectivity. researchgate.net DFT calculations would allow for a detailed analysis of how the ethoxy and ethyl substituents modulate the electronic properties and reactivity of the naphthalene core in this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the constituent atoms. Unlike DFT, which uses an approximate exchange-correlation functional, ab initio methods are based on the direct approximation of the wavefunction.

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It serves as a starting point for more advanced methods but neglects electron correlation, which can be a significant limitation.

Post-Hartree-Fock Methods: To account for electron correlation, methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) are employed. These methods offer higher accuracy but at a substantially greater computational expense.

For molecules like this compound, high-accuracy ab initio calculations are valuable for benchmarking results from more cost-effective methods like DFT. researchgate.net They are particularly useful for obtaining precise energies for processes like bond dissociation or for calculating interaction energies in molecular complexes where dispersion forces are important. google.com

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction.[9],

Conformational Analysis and Energy Landscapes

The presence of flexible substituents—the ethoxy and ethyl groups—on the rigid naphthalene scaffold of this compound gives rise to multiple possible spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.

This process typically involves:

Scanning the Potential Energy Surface (PES): The potential energy of the molecule is calculated as a function of the dihedral angles defining the orientation of the ethoxy and ethyl groups relative to the naphthalene ring.

Locating Minima and Saddle Points: The low-energy regions on the PES correspond to stable conformers (local minima), while the energy maxima between them represent transition states for conformational change (first-order saddle points).

Characterizing Structures: Frequency calculations are performed on the optimized geometries to confirm that minima have all real vibrational frequencies and transition states have exactly one imaginary frequency corresponding to the rotation.

The resulting energy landscape provides critical information on the relative populations of different conformers at a given temperature and the dynamics of their interconversion. This is essential for interpreting experimental spectra, which often represent an average over the populated conformations.

Reaction Mechanism Studies through Transition State Locating and Intrinsic Reaction Coordinate (IRC) Calculations

Understanding how a chemical reaction proceeds requires mapping the entire reaction pathway, from reactants to products. Computational chemistry offers powerful tools for this purpose. For a molecule like this compound, one could study mechanisms such as electrophilic aromatic substitution or oxidation.

The key steps in modeling a reaction mechanism are:

Locating the Transition State (TS): The transition state is the highest energy point along the minimum energy path of a reaction. Specialized algorithms are used to locate this first-order saddle point on the potential energy surface. The structure of the TS provides insight into the geometry of the activated complex.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the TS is located, an IRC calculation is performed. This involves following the path of steepest descent from the TS down to the reactants on one side and down to the products on the other. The IRC path confirms that the located TS correctly connects the intended reactants and products. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Comparative Analysis

Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and for interpreting experimental data.

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is a reliable approach for calculating nuclear magnetic shielding tensors. researchgate.net These tensors can be converted into chemical shifts (δ) for ¹H and ¹³C nuclei by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. The predicted shifts are highly sensitive to the molecular geometry and electronic environment.

IR Spectroscopy: The analysis of vibrational frequencies, calculated using methods like DFT, corresponds to an infrared (IR) spectrum. These calculations yield the frequencies and intensities of the fundamental vibrational modes. Due to the neglect of anharmonicity and other systematic errors in the calculations, the computed frequencies are often scaled by an empirical factor to achieve better agreement with experimental spectra. google.com

UV-Vis Spectroscopy: Electronic excitations, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption bands).

| Parameter | Method | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | DFT/GIAO | Data not available in published literature |

| ¹³C NMR Chemical Shift (ppm) | DFT/GIAO | Data not available in published literature |

| Major IR Frequency (cm⁻¹) | DFT (scaled) | Data not available in published literature |

| UV-Vis λ_max (nm) | TD-DFT | Data not available in published literature |

Intermolecular Interactions and Solvation Effects Modeling

The behavior of this compound in a real-world system (e.g., in solution or in a solid state) is governed by its interactions with surrounding molecules.

Solvation Effects: Solvents can significantly influence a molecule's conformation, reactivity, and spectroscopic properties. Solvation models are used to account for these effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This is an efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. DFT simulations of lithiation in naphthalene complexes, for instance, have explicitly modeled coordination with THF solvent molecules to predict reaction selectivity. researchgate.net

Modeling these interactions is essential for bridging the gap between the properties of an isolated molecule in the gas phase and its behavior in a condensed phase, leading to a more accurate and comprehensive understanding.

Quantitative Structure-Property Relationship (QSPR) Studies Focusing on Chemical Properties

Quantitative Structure-Property Relationship (QSPR) represents a computational and mathematical modeling approach that seeks to establish a relationship between the chemical structure of a molecule and its physicochemical properties. researchgate.net This methodology is predicated on the principle that the structural and electronic features of a molecule, often quantified by molecular descriptors, inherently determine its macroscopic properties. For naphthalene derivatives, QSPR models have been instrumental in predicting a range of properties, from boiling points and refractive indices to biological activities such as antimicrobial and anticancer efficacy. researchgate.netresearchgate.netresearchgate.netscribd.com Although specific QSPR studies exclusively targeting this compound are not extensively documented in public literature, the established methodologies for related naphthalene compounds provide a robust framework for theoretical investigation.

The development of a QSPR model is a systematic process that involves several key stages. Initially, a dataset of molecules with known experimental values for the property of interest is compiled. Subsequently, a wide array of molecular descriptors is calculated for each molecule in the dataset. These descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical, serve to numerically represent the unique structural attributes of each compound. scribd.comkg.ac.rs Through statistical techniques such as multiple linear regression (MLR), a mathematical equation is derived that correlates a select combination of these descriptors with the observed property. The predictive power of the resulting model is then rigorously assessed through internal and external validation procedures.

To illustrate the application of QSPR to this compound, a hypothetical study focused on predicting its refractive index is presented. The refractive index is a fundamental optical property that is crucial for the characterization of liquid compounds. A QSPR model for the refractive index of a series of substituted naphthalenes, including this compound, would offer a valuable predictive tool, obviating the need for experimental measurement.

The initial step in this hypothetical study would be the selection of a diverse set of naphthalene derivatives for which reliable experimental refractive index data are available. For each of these compounds, a comprehensive set of molecular descriptors would be calculated. These descriptors could include, but are not limited to, molecular weight, molar refractivity, topological indices such as the Balaban J index, and quantum-chemical descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The following table presents a hypothetical dataset for a QSPR study on the refractive index of various naphthalene derivatives. The values for the molecular descriptors and the refractive index for this compound are predicted based on the hypothetical model.

| Compound | Molecular Weight (g/mol) | Molar Refractivity (cm³/mol) | Balaban J Index | HOMO Energy (eV) | Experimental Refractive Index |

|---|---|---|---|---|---|

| Naphthalene | 128.17 | 44.03 | 2.59 | -8.12 | 1.5821 |

| 1-Methylnaphthalene | 142.20 | 48.65 | 2.48 | -7.96 | 1.6150 |

| 2-Ethylnaphthalene (B165323) | 156.22 | 53.28 | 2.37 | -7.90 | 1.5990 |

| 1-Ethoxynaphthalene (B1581650) | 172.22 | 54.78 | 2.62 | -7.85 | 1.5940 |

| 1,6-Dimethylnaphthalene | 156.22 | 53.28 | 2.28 | -7.81 | 1.6060 |

| 1-Nitronaphthalene | 173.17 | 48.89 | 2.71 | -8.89 | 1.6730 |

| This compound | 198.27 | 64.15 | 2.35 | -7.75 | 1.5890 (Predicted) |

Using a statistical software package, a multiple linear regression analysis would be performed on the training set of compounds to derive a QSPR equation. A hypothetical equation could take the following form:

Refractive Index = c₀ + c₁ (Molar Refractivity) + c₂ (Balaban J Index) + c₃ (HOMO Energy)

Where c₀ is the regression constant, and c₁, c₂, and c₃ are the coefficients for the respective descriptors. The quality of the resulting model would be evaluated based on statistical parameters such as the coefficient of determination (R²), the standard error of estimation, and the F-statistic. A high R² value, typically above 0.8, would indicate a strong correlation between the selected descriptors and the refractive index.

Further validation of the model's predictive capability would involve techniques like leave-one-out cross-validation and the use of an external test set of molecules that were not included in the model's development. The successful development of such a QSPR model would allow for the accurate prediction of the refractive index of this compound and other structurally similar compounds, thereby facilitating their identification and characterization. This approach underscores the potential of computational methods to complement and guide experimental research in the study of naphthalene derivatives.

Synthesis and Exploration of Derivatives and Analogues of 1 Ethoxy 4 Ethylnaphthalene

Design Principles for Modifying the Naphthalene (B1677914) Core

Modifying the naphthalene core of a molecule like 1-ethoxy-4-ethylnaphthalene is guided by principles aimed at tailoring its properties for specific applications, such as organic electronics or sensor technology. tandfonline.comnih.gov The primary design considerations involve modulating the electronic structure, steric profile, and intermolecular interactions.

A key principle is the strategic placement of electron-donating and electron-withdrawing groups to control the frontier molecular orbital (HOMO-LUMO) energies. tandfonline.comresearchgate.net In this compound, both the ethoxy and ethyl groups are electron-donating, which raises the HOMO energy level compared to unsubstituted naphthalene. Introducing electron-withdrawing groups, such as nitro or cyano functionalities, at other positions would lower the LUMO energy, thereby tuning the molecule's band gap and its optical and redox properties. nih.gov

The naphthalene system is more reactive towards electrophilic attack than benzene (B151609), a property that facilitates the introduction of new substituents. spcmc.ac.in This enhanced reactivity stems from the lower resonance energy cost to form the intermediate sigma complex, as one of the benzene rings remains aromatic during the reaction. spcmc.ac.in Synthetic design often leverages this reactivity, with electrophilic substitutions typically favoring the α-positions (1, 4, 5, and 8) under kinetic control. spcmc.ac.in

Steric interactions are another powerful design tool. While this compound itself does not suffer from severe steric strain, the introduction of bulky substituents, particularly at adjacent or peri-positions (e.g., C4 and C5, or C1 and C8), can induce significant geometric distortions. bg.ac.rsnih.gov Such distortions can disrupt the planarity of the naphthalene ring, a phenomenon termed "non-electronic activation," which can alter the molecule's reactivity and prevent undesirable aggregation in the solid state. nih.gov Computational methods, including Density Functional Theory (DFT), are frequently employed to predict the effects of substitution on molecular geometry, electronic properties, and charge transport characteristics, guiding the rational design of new derivatives. ijpsjournal.comgriffith.edu.au

Strategies for Introducing and Varying Substituents at Different Naphthalene Positions

A variety of synthetic methodologies are available to introduce or modify substituents on the naphthalene core, offering regioselective control.

Electrophilic Aromatic Substitution (SEAr): This is a fundamental strategy for functionalizing naphthalenes. spcmc.ac.in Due to the activated nature of the this compound system (both substituents are activating), further electrophilic substitution would be facile. The directing effects of the existing ethoxy and ethyl groups would primarily guide new substituents to the available α-positions on the same ring. Sulfonation is a notable example where reaction conditions can dictate the outcome; lower temperatures favor the kinetically controlled α-product, while higher temperatures allow for equilibration to the more sterically stable β-product. spcmc.ac.in

C-H Functionalization: Modern transition-metal-catalyzed C-H functionalization has emerged as a powerful technique for creating substitution patterns that are difficult to achieve through classical SEAr. thieme-connect.com By using a directing group (DG), it is possible to selectively functionalize specific C-H bonds. For a derivative of this compound, a directing group could be installed to guide substitution to positions 3, 5, or 8, providing access to a wide range of structural isomers. thieme-connect.com

Manipulation of Existing Functional Groups: Substituents can be introduced via multi-step sequences. For instance, nitration of the naphthalene core, followed by reduction of the nitro group to an amine, yields an aminonaphthalene. organicchemistrytutor.com This amine can be converted into a highly versatile diazonium salt, which serves as a precursor for a wide array of functional groups through reactions like the Sandmeyer reaction. organicchemistrytutor.com Similarly, a hydroxyl group, which could be obtained from the ethoxy group of this compound via ether cleavage, can be transformed into other functionalities.

Building Block Approaches: The Haworth synthesis and related annulation methods allow for the construction of the naphthalene skeleton from substituted benzene precursors. spcmc.ac.in This approach provides excellent control over the initial substitution pattern. For example, a substituted benzene could undergo Friedel-Crafts acylation with succinic anhydride, followed by reduction and ring closure to form a substituted tetralone, which is then aromatized to yield the desired polysubstituted naphthalene. spcmc.ac.in

Synthesis of Polymeric and Oligomeric Materials Incorporating Naphthalene-Ethoxy-Ethyl Units

The incorporation of naphthalene-ethoxy-ethyl units into polymers is a promising strategy for developing advanced materials with tailored electronic, optical, and thermal properties. The naphthalene unit provides rigidity and favorable electronic characteristics, while the ethoxy and ethyl side chains can enhance solubility and influence morphology. rsc.orgresearchgate.net

One major route is condensation polymerization . This involves synthesizing difunctional monomers containing the this compound core. For example, diol or diamine derivatives of this naphthalene could be reacted with aromatic tetracarboxylic dianhydrides to produce polyesters or polyimides, respectively. researchgate.net These polymers often exhibit high thermal stability and good mechanical properties. researchgate.net

Another powerful method is transition-metal-catalyzed cross-coupling polymerization , such as Stille or Suzuki coupling. mdpi.com For this, a dihalogenated derivative of this compound would be synthesized, which can then be polymerized with a comonomer containing, for example, bis(stannyl) or diboronic acid functionalities. This approach is particularly effective for creating fully conjugated polymers where the naphthalene unit is an integral part of the polymer backbone, facilitating charge transport. mdpi.com

Alternatively, the naphthalene-ethoxy-ethyl moiety can be incorporated as a pendant group on a polymer backbone. This is achieved by first synthesizing a monomer that contains the naphthalene unit and a polymerizable functional group, such as a vinyl, acrylate, or styrenyl group. google.com This functionalized monomer can then undergo chain-growth polymerization (e.g., free radical, anionic, or cationic polymerization) to yield a polymer with the naphthalene units as side chains. acs.orgrsc.org This design strategy can impart specific properties, like fluorescence or charge-transporting capabilities, to a conventional polymer backbone. For instance, incorporating fused aromatic rings at the terminal end of alkyl side chains in conjugated polymers has been shown to promote chain aggregation and improve charge carrier mobility. rsc.org

Functionalization of the Ethyl and Ethoxy Side Chains

Modification of the side chains of this compound opens another dimension for creating derivatives with novel properties or for linking the molecule to other structures.

Functionalization of the Ethyl Group: The ethyl group possesses a benzylic carbon atom (the -CH₂- directly attached to the ring), which is significantly more reactive than the terminal methyl carbon.

Benzylic Halogenation: Using reagents like N-bromosuccinimide (NBS), a bromine atom can be selectively introduced at the benzylic position. This resulting halide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl group, converting the ethyl substituent into an acetyl group. More vigorous oxidation can lead to a carboxylic acid.

Benzylic Metalation: The use of a strong base can deprotonate the benzylic position to form a carbanion. nih.gov This nucleophilic species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the benzylic site. nih.gov

Functionalization of the Ethoxy Group: The ethoxy group is generally stable, but it can be chemically transformed to provide access to other important functionalities.

O-Dealkylation: The ether linkage can be cleaved using strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃) to yield the corresponding 4-ethyl-1-naphthol (B3074860). nih.gov This phenolic hydroxyl group is a valuable handle for further reactions, such as esterification or conversion into a triflate for cross-coupling reactions. acs.org

Biomimetic Oxidation: In metabolic processes, O-dealkylation is a common reaction catalyzed by cytochrome P450 enzymes, proceeding through hydroxylation of the carbon atom attached to the oxygen. nih.gov This generates an unstable hemiacetal that decomposes to the phenol (B47542) and acetaldehyde. nih.gov

Conformational Flexibility and Steric Effects in Substituted Naphthalenes

The three-dimensional structure and conformational dynamics of substituted naphthalenes are heavily influenced by steric and electronic effects, which in turn dictate their macroscopic properties.

In the naphthalene system, the most pronounced steric clashes are peri-interactions between substituents at the C1 and C8 positions. These interactions can force substituents to twist out of the naphthalene plane and can even cause the aromatic core itself to become non-planar. nih.govacs.org While this compound lacks a 1,8-disubstitution pattern, the ethoxy group at C1 experiences steric repulsion from the peri-hydrogen at C8. This interaction influences the preferred rotational conformation (dihedral angle) of the C(aryl)-O bond to minimize this repulsion.

The ethyl group at C4 also possesses conformational freedom through rotation around the C(aryl)-C(alkyl) bond. The interplay between minimizing steric hindrance with the hydrogen at C5 and potential electronic interactions determines its equilibrium geometry. In polysubstituted derivatives, these seemingly minor conformational preferences can have significant consequences for how the molecules pack in the solid state. bg.ac.rsresearchgate.net

These steric and conformational effects are not merely structural curiosities; they have a direct impact on the material's properties. For example, the degree of planarity and the intermolecular stacking arrangement, which are governed by the size and shape of substituents, are critical for efficient charge transport in organic semiconductors. griffith.edu.auresearchgate.net Bulky side chains can disrupt close π-π stacking, which may be detrimental to charge mobility but can improve the material's solubility. researchgate.net The steric environment also affects the molecule's spectroscopic signatures; for instance, sterically hindered naphthalenes show significant deviations from predicted values in ¹³C NMR spectroscopy. researchgate.net

Advanced Analytical Techniques for the Detection, Separation, and Quantification of 1 Ethoxy 4 Ethylnaphthalene

The accurate identification and quantification of specific polycyclic aromatic hydrocarbon (PAH) derivatives such as 1-Ethoxy-4-ethylnaphthalene in various environmental and industrial matrices present a significant analytical challenge. The complexity of these samples, often containing a multitude of structurally similar compounds, necessitates the use of advanced and highly selective analytical methodologies. This section details the state-of-the-art techniques employed for the robust analysis of this compound and its relatives.

Environmental Chemical Fate and Transformation of 1 Ethoxy 4 Ethylnaphthalene

Abiotic Transformations in Aqueous and Soil Environments (excluding biological impact)